molecular formula C10H18O3 B14083431 Pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester CAS No. 26735-86-4

Pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester

Cat. No.: B14083431
CAS No.: 26735-86-4
M. Wt: 186.25 g/mol
InChI Key: AMUJTULVPVRWSC-UHFFFAOYSA-N
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Description

Pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester is an organic compound with the molecular formula C₁₀H₁₈O₃. It is a derivative of pentanoic acid and is characterized by the presence of a 2-methyl-3-oxo group and a 1,1-dimethylethyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester typically involves the esterification of pentanoic acid derivatives. One common method is the reaction of 2-methyl-3-oxopentanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is 2-methyl-3-oxopentanoic acid.

    Reduction: The major product is 2-methyl-3-hydroxypentanoic acid.

    Substitution: The products depend on the nucleophile used, resulting in various substituted esters.

Scientific Research Applications

Pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is conducted on its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The keto group may also interact with enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Pentanoic acid, 3-oxo-, methyl ester
  • Pentanoic acid, 1,1-dimethylethyl ester
  • 2-Methyl-3-oxo-pentanoic acid methyl ester

Uniqueness

Pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester is unique due to the presence of both a 2-methyl-3-oxo group and a 1,1-dimethylethyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications.

Properties

CAS No.

26735-86-4

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

tert-butyl 2-methyl-3-oxopentanoate

InChI

InChI=1S/C10H18O3/c1-6-8(11)7(2)9(12)13-10(3,4)5/h7H,6H2,1-5H3

InChI Key

AMUJTULVPVRWSC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C(=O)OC(C)(C)C

Origin of Product

United States

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